molecular formula C24H22ClN5O2 B12601056 N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide

N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide

Cat. No.: B12601056
M. Wt: 447.9 g/mol
InChI Key: MBWXQGCBVPJPQZ-UHFFFAOYSA-N
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Description

“Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the amino and chloro groups. Subsequent steps involve the formation of the benzamide structure and the attachment of the cyano and methyl groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Halogen substitution reactions may occur at the chloro group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medicinally, benzamide derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties. This compound could potentially be explored for similar therapeutic uses.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler structure with known pharmacological activities.

    N-(6-amino-5-chloro-3-pyridinyl)benzamide: Similar core structure but lacks the cyano and methyl groups.

    5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methylbenzamide: Shares the benzamide and cyano groups but differs in the pyridine ring.

Uniqueness

The uniqueness of “Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H22ClN5O2

Molecular Weight

447.9 g/mol

IUPAC Name

N-(6-amino-5-chloropyridin-3-yl)-5-[[3-(2-cyanopropan-2-yl)benzoyl]amino]-2-methylbenzamide

InChI

InChI=1S/C24H22ClN5O2/c1-14-7-8-17(10-19(14)23(32)30-18-11-20(25)21(27)28-12-18)29-22(31)15-5-4-6-16(9-15)24(2,3)13-26/h4-12H,1-3H3,(H2,27,28)(H,29,31)(H,30,32)

InChI Key

MBWXQGCBVPJPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)C(=O)NC3=CC(=C(N=C3)N)Cl

Origin of Product

United States

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